molecular formula C19H21NO7S B10758540 {4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid

{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid

Cat. No.: B10758540
M. Wt: 407.4 g/mol
InChI Key: SUACYXRSGYYBGT-UHFFFAOYSA-N
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Description

{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamic acid group attached to a phenyl ring, which is further substituted with a benzyl group and methoxycarbonyl functionalities. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid typically involves multi-step organic reactions. One common approach is to start with the phenyl ring and introduce the sulfamic acid group through sulfonation followed by amination. The benzyl group can be introduced via Friedel-Crafts alkylation, and the methoxycarbonyl groups can be added through esterification reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Its unique structure could be explored for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of {4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamic acid group can form strong hydrogen bonds or ionic interactions with active sites, while the benzyl and methoxycarbonyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylsulfonic acid: Similar in having a benzyl group attached to a sulfonic acid.

    Methoxycarbonylphenylsulfonic acid: Shares the methoxycarbonyl and sulfonic acid functionalities.

    Phenylsulfamic acid: Contains the phenyl and sulfamic acid groups but lacks the benzyl and methoxycarbonyl substituents.

Uniqueness

{4-[2-Benzyl-3-methoxy-2-(methoxycarbonyl)-3-oxopropyl]phenyl}sulfamic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C19H21NO7S

Molecular Weight

407.4 g/mol

IUPAC Name

[4-(2-benzyl-3-methoxy-2-methoxycarbonyl-3-oxopropyl)phenyl]sulfamic acid

InChI

InChI=1S/C19H21NO7S/c1-26-17(21)19(18(22)27-2,12-14-6-4-3-5-7-14)13-15-8-10-16(11-9-15)20-28(23,24)25/h3-11,20H,12-13H2,1-2H3,(H,23,24,25)

InChI Key

SUACYXRSGYYBGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=C(C=C2)NS(=O)(=O)O)C(=O)OC

Origin of Product

United States

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